N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-3,4-dimethylbenzamide
Description
N-{[1-(Benzenesulfonyl)pyrrolidin-2-yl]methyl}-3,4-dimethylbenzamide is a benzamide derivative featuring a pyrrolidine ring substituted at the 1-position with a benzenesulfonyl group and at the 2-position with a methyl-linked 3,4-dimethylbenzamide moiety. The benzenesulfonyl group enhances stability and may influence binding interactions, while the 3,4-dimethyl substituents on the benzamide could improve membrane permeability due to increased lipophilicity.
Properties
IUPAC Name |
N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-15-10-11-17(13-16(15)2)20(23)21-14-18-7-6-12-22(18)26(24,25)19-8-4-3-5-9-19/h3-5,8-11,13,18H,6-7,12,14H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZATZSBIFUBQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-3,4-dimethylbenzamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under acidic or basic conditions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation reactions, where a sulfonyl chloride reacts with the pyrrolidine derivative in the presence of a base like triethylamine.
Attachment of the Dimethylbenzamide Moiety: The final step involves the coupling of the benzenesulfonyl-pyrrolidine intermediate with 3,4-dimethylbenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace certain groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-3,4-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-3,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, while the pyrrolidine ring provides structural stability and specificity. The dimethylbenzamide moiety can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Table 1. Comparative Analysis of Structural and Physicochemical Properties
Research Findings and Discussion
- Sulfonamide vs. Fluorinated Systems : The target’s benzenesulfonyl group offers a balance of stability and binding versatility, whereas fluorinated systems (Example 53) prioritize strong dipole interactions and metabolic stability .
- Heterocyclic Cores : Pyrazolo-pyrimidine (Example 53) and triazine () cores are prevalent in kinase and antiviral agents, respectively, while the target’s pyrrolidine may favor GPCR modulation.
- Synthetic Accessibility : The target’s simpler structure likely enables scalable synthesis compared to Example 53’s multi-step coupling or ’s triazine functionalization .
Biological Activity
N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-3,4-dimethylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring linked to a benzenesulfonyl group and a 3,4-dimethylbenzamide moiety. This unique structure contributes to its biological activity through various interactions with biological targets.
Biological Activity Overview
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Antitumor Activity :
- Studies have indicated that compounds with similar structural features exhibit significant antitumor properties. For instance, compounds containing benzimidazole derivatives have shown promising results in inhibiting the proliferation of cancer cells in both 2D and 3D assays. The compound's structure allows for potential interactions with DNA, leading to cytotoxic effects against various cancer cell lines, including lung adenocarcinoma (A549) and malignant melanoma (WM115) .
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Enzyme Inhibition :
- The sulfonyl group enhances binding affinity to proteins and enzymes, suggesting that this compound may act as an enzyme inhibitor. This property could be leveraged for therapeutic applications in anti-inflammatory and anticancer treatments .
- Antibacterial Activity :
Table 1: Summary of Biological Activities
Research Insights
- A study highlighted the antitumor efficacy of related compounds in hypoxic environments typical of tumor cells. The tested compounds induced apoptosis through caspase-dependent pathways, suggesting that this compound may also possess similar properties .
- Another investigation into the compound's interaction with DNA revealed that it binds within the minor groove of DNA, which is crucial for its cytotoxic effects against cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
